molecular formula C11H12N4OS B2761176 1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207010-42-1

1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2761176
CAS No.: 1207010-42-1
M. Wt: 248.3
InChI Key: ZNWABXKQJDJVJT-UHFFFAOYSA-N
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Description

1-Methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS: 1207010-42-1) is a triazole-based compound with the molecular formula C₁₁H₁₂N₄OS and a molecular weight of 248.30 g/mol . The structure features a 1,2,3-triazole core substituted with a methyl group at position 1 and a carboxamide group at position 4, linked to a 2-(methylsulfanyl)phenyl moiety. This compound belongs to a broader class of triazole carboxamides, which are explored for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

1-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-15-7-9(13-14-15)11(16)12-8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWABXKQJDJVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to increase the yield and selectivity.

    Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the aromatic ring.

    Carboxamide Formation: The carboxamide group is formed by reacting the triazole derivative with an appropriate amine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to increase yield, reduce costs, and ensure scalability.

Chemical Reactions Analysis

1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that triazole derivatives, including 1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide, have significant potential as anticancer agents. Compounds in this class have been shown to inhibit various cancer-related pathways. For instance, triazoles can act as inhibitors of c-Met kinases, which are implicated in cancer metastasis. A notable derivative demonstrated an IC50 value of 0.005 µM against over 200 c-Met kinases, highlighting its potency as a preclinical candidate for cancer treatment .

Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial properties. Studies have shown that derivatives exhibit activity against a range of pathogens, including bacteria and fungi. For example, certain triazole-fused compounds demonstrated strong minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis and Candida albicans, suggesting their potential as therapeutic agents in infectious diseases .

Anti-inflammatory Effects
The compound's structure allows it to interact with biological targets involved in inflammatory processes. Research has indicated that triazole derivatives can modulate immune responses, making them candidates for treating inflammatory diseases .

Agricultural Chemistry Applications

Fungicides
The triazole moiety is widely used in the development of fungicides due to its ability to inhibit fungal sterol biosynthesis. Compounds similar to this compound have been evaluated for their effectiveness in controlling plant pathogens, thereby enhancing crop yields and quality .

Materials Science Applications

Polymer Chemistry
Triazole compounds are utilized in the synthesis of polymers with unique properties. The incorporation of triazoles into polymer matrices can enhance thermal stability and mechanical strength. Research has explored the use of triazole-containing monomers in creating advanced materials for various applications, including coatings and adhesives .

Activity TypeTarget Pathway/OrganismIC50/MIC ValueReference
Anticancerc-Met Kinase0.005 µM
AntimicrobialMycobacterium tuberculosis4-9 µM
AntifungalCandida albicans6.45 µmol/L
Anti-inflammatoryImmune ModulationNot specified

Table 2: Agricultural Applications of Triazole Compounds

Application TypeCompound ExampleEfficacyReference
FungicideTriazole DerivativeEffective against various fungal pathogens
Crop ProtectionTriazole-based formulationsEnhanced yield

Case Studies

Case Study 1: Development of Anticancer Agents
A study focused on synthesizing a series of triazole derivatives revealed that modifications at the phenyl position significantly enhanced their anticancer activity against several cell lines. The most promising compound exhibited a remarkable selectivity index, indicating its potential for further development into an anticancer drug .

Case Study 2: Agricultural Field Trials
Field trials conducted with a triazole-based fungicide demonstrated significant reductions in fungal infections in crops compared to untreated controls. The results confirmed the efficacy of the compound in real-world agricultural settings, supporting its commercial viability .

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The methylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The carboxamide group can form additional hydrogen bonds, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares the molecular formulas, weights, and physical properties of the target compound with analogous triazole derivatives:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound C₁₁H₁₂N₄OS 248.30 Not reported 2-(Methylsulfanyl)phenyl
N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9c) C₁₉H₁₅F₂N₅O 368.13 190 Difluoromethyl, indazole-linked phenyl
N-(2-(1H-Pyrazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9d) C₁₅H₁₃F₂N₅O 318.12 176 Difluoromethyl, pyrazole-linked phenyl
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide C₁₇H₁₆FN₅O₃ 365.35 Not reported 5-Amino, 4-fluorophenyl, dimethoxyphenyl
N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (MKA027) C₁₉H₂₀N₄O 320.39 Not reported 3,4-Dimethylphenyl, benzyl

Key Observations :

  • The target compound has a lower molecular weight compared to fluorinated analogs (e.g., 9c, 9d), likely due to the absence of heavy halogens .
  • Substituents such as difluoromethyl groups (e.g., 9c, 9d) increase molecular weight and may enhance thermal stability, as seen in their higher melting points (~176–190°C) .
  • The 2-(methylsulfanyl)phenyl group in the target compound introduces a sulfur atom, which may influence electronic properties and solubility compared to oxygen-containing substituents (e.g., methoxy groups in compounds) .
Anticancer Activity
  • Target Compound: No direct biological data is available in the provided evidence.
  • Analog 9c : Exhibits structural similarity to pyrazole-carboxamides but lacks explicit activity data in the evidence .
  • 5-Amino-1-aryl-triazoles: Derivatives in show antiproliferative activity against renal cancer (RXF 393, GP = -13.42%) and CNS cancer (SNB-75, GP = -27.30%) .
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Inhibits NCI-H522 lung cancer cells (GP = 68.09%) .
Enzyme Inhibition
  • MKA027 () : Acts as an allosteric inhibitor of macrophage migration inhibitory factor (MIF) with IC₅₀ values in the micromolar range, highlighting the role of triazole carboxamides in modulating protein-protein interactions .
  • RFM () : A triazole-based antiepileptic drug (AED) with a unique triazole ring contributing to seizure control, suggesting structural motifs critical for central nervous system activity .

Structural-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents (e.g., 9c, 9d) enhance metabolic stability and binding affinity to targets like kinases or MIF .
  • Amino Modifications: 5-Amino-substituted triazoles () demonstrate improved selectivity for cancer cell lines, likely due to enhanced hydrogen bonding with biological targets .
  • Sulfur vs. Oxygen Substituents : The methylsulfanyl group in the target compound may confer distinct pharmacokinetic properties, such as prolonged half-life due to slower oxidative metabolism compared to methoxy groups .

Biological Activity

1-Methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a methylsulfanyl group and a carboxamide moiety, which contribute to its biological properties. The structure can be represented as follows:

C9H10N4S(Molecular Weight 210 27 g mol)\text{C}_9\text{H}_{10}\text{N}_4\text{S}\quad (\text{Molecular Weight 210 27 g mol})

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties through various mechanisms, including the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis. The following table summarizes the anticancer activity of related triazole compounds:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound 9MCF-71.1TS Inhibition
Compound 9HCT-1162.6TS Inhibition
Compound 9HepG21.4TS Inhibition

Case Study : A study evaluating a series of triazole derivatives found that certain compounds exhibited superior antiproliferative effects compared to standard chemotherapeutics such as doxorubicin and 5-fluorouracil, highlighting the potential of triazole derivatives as promising anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown antimicrobial effects against various pathogens. The following table presents data on the antimicrobial efficacy of selected triazole compounds:

CompoundMicroorganism TestedZone of Inhibition (mm)
Compound AEscherichia coli15
Compound BStaphylococcus aureus18
Compound CCandida albicans12

Research Findings : A study demonstrated that specific triazole derivatives inhibited the growth of E. coli and S. aureus, suggesting their potential as antimicrobial agents . Molecular docking studies further supported these findings by indicating strong binding affinities to bacterial targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Thymidylate Synthase Inhibition : As mentioned earlier, many triazole derivatives inhibit TS, leading to disrupted DNA synthesis and subsequent cancer cell apoptosis.
  • Antimicrobial Action : The presence of the methylsulfanyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and interaction with microbial targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Research indicates that:

  • Substituent Positioning : Ortho-substituted phenyl rings generally exhibit enhanced activity compared to meta or para substitutions.
  • Number of Substituents : Increasing the number of substituents tends to decrease cytotoxicity, emphasizing the need for balanced structural modifications.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide?

The synthesis of this triazole derivative typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the substituents. Key steps include:

  • Triazole ring formation : Use Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to facilitate the "click" reaction between an azide and alkyne precursor .
  • Substituent introduction : The methyl group at position 1 and the 2-(methylsulfanyl)phenyl carboxamide moiety are introduced via nucleophilic substitution or coupling reactions under inert conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity product.
    Characterization : Confirm structure via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (if crystalline) .

Q. How can researchers validate the structural integrity of this compound?

A multi-technique approach is essential:

  • Spectroscopy :
    • NMR : Analyze 1^1H (δ 7.2–8.1 ppm for aromatic protons) and 13^13C (δ 150–160 ppm for triazole carbons) to confirm substituent connectivity .
    • IR : Look for carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .
  • Mass spectrometry : HRMS should match the theoretical molecular weight (e.g., C₁₂H₁₃N₄OS₂: calc. 309.04, observed 309.05) .
  • X-ray crystallography : Resolve bond lengths (e.g., triazole C-N bonds ~1.31–1.34 Å) and dihedral angles to confirm stereoelectronic effects .

Q. What preliminary biological screening methods are applicable for this compound?

Initial screens should focus on target-agnostic assays:

  • Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT or resazurin assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given triazoles’ affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or reactivity of this compound?

  • Reaction path prediction : Use density functional theory (DFT) to model transition states and intermediates in CuAAC reactions, focusing on regioselectivity (1,4- vs. 1,5-triazole) .
  • Solvent/catalyst screening : Molecular dynamics (MD) simulations (e.g., in Gaussian or GROMACS) can predict solvent effects (polar aprotic vs. protic) on reaction yields .
  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., kinases) based on substituent effects .

Q. How to resolve contradictions in reported biological activity data across structural analogs?

  • Comparative SAR analysis : Construct a data table comparing substituent effects (Table 1).
  • Mechanistic studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., mTOR vs. MAPK) .
  • Meta-analysis : Apply multivariate statistics (PCA or cluster analysis) to published datasets, accounting for assay variability (e.g., cell type, incubation time) .

Q. Table 1. Substituent Effects on Biological Activity

Substituent PositionGroupActivity (IC₅₀, μM)TargetReference
1-Methyl-CH₃12.4 ± 1.2S. aureus
2-(Methylsulfanyl)-SMe8.9 ± 0.8HEK-293 cytotoxicity
4-Carboxamide-CONH-Ar5.1 ± 0.3Kinase inhibition

Q. What strategies address low solubility or bioavailability in preclinical studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility .
  • Cocrystallization : Screen with coformers (e.g., succinic acid) to improve dissolution rates .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in in vivo models .

Q. How to design experiments elucidating the mechanism of action?

  • Pull-down assays : Use biotinylated probes to isolate protein targets from cell lysates, followed by LC-MS/MS identification .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ, kₒff) for candidate targets .
  • Transcriptomics : RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, autophagy) .

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